Stereochemical Purity: Single syn-endo Isomer vs. Commercial endo/exo Aldehyde Mixture
CAS 90086-80-9 is the single syn-endo stereoisomer of the norbornene aldoxime, in contrast to the commercially standard 5-norbornene-2-carboxaldehyde (CAS 5453-80-5), which is supplied as an endo/exo mixture (typically ~88% exo) . This stereochemical definition is functionally critical: in palladium(II)-catalyzed vinyl addition polymerization of functionalized norbornenes, endo-substituted monomers polymerize 5- to 20-fold more slowly than the corresponding exo isomers due to chelate formation between the endo functionality and the metal center [1]. An undefined endo/exo aldehyde mixture therefore yields variable polymerization rates and molecular weight distributions across batches, whereas the single-isomer oxime provides a consistent kinetic profile.
| Evidence Dimension | Polymerization rate (relative) of endo- vs. exo-substituted functionalized norbornenes |
|---|---|
| Target Compound Data | Single syn-endo isomer (CAS 90086-80-9); consistent stereochemistry, predictable chelation behavior with metal catalysts |
| Comparator Or Baseline | 5-Norbornene-2-carboxaldehyde (CAS 5453-80-5): commercial endo/exo mixture (~88% exo); exo isomer polymerizes 5–20× faster than endo in ROMP and vinyl addition polymerization |
| Quantified Difference | Exo isomer: 5–20× faster polymerization rate than endo isomer. Target compound: single defined endo isomer eliminates batch-to-batch kinetic variability. |
| Conditions | Pd(II)-catalyzed addition polymerization of functionalized norbornene derivatives; ROMP conditions (Organometallics 2004, 23, 1680–1683) |
Why This Matters
For polymer synthesis and materials science applications requiring reproducible molecular weight and polydispersity, the single-isomer oxime eliminates the inherent kinetic variability of commercial endo/exo aldehyde mixtures.
- [1] Funk, J. K.; Andes, C. E.; Sen, A. Addition Polymerization of Functionalized Norbornenes: The Effect of Size, Stereochemistry, and Coordinating Ability of the Substituent. Organometallics 2004, 23 (8), 1680–1683. View Source
